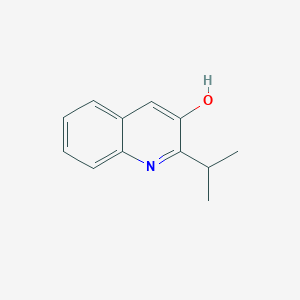
2-(1-METHYLETHYL)-3-QUINOLINOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-METHYLETHYL)-3-QUINOLINOL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of an isopropyl group at the second position and a hydroxyl group at the third position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(1-METHYLETHYL)-3-QUINOLINOL, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rate and improve yields.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, reducing environmental impact.
Ionic Liquid-Mediated Reactions: Ionic liquids are used as solvents and catalysts, offering recyclability and reduced toxicity.
Análisis De Reacciones Químicas
2-(1-METHYLETHYL)-3-QUINOLINOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-3-one derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinolin-3-one derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(1-METHYLETHYL)-3-QUINOLINOL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-METHYLETHYL)-3-QUINOLINOL involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-(1-METHYLETHYL)-3-QUINOLINOL can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a wide range of applications.
2-Methylquinoline: Similar structure with a methyl group instead of an isopropyl group.
3-Hydroxyquinoline: Similar structure with a hydroxyl group at the third position.
Uniqueness:
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-propan-2-ylquinolin-3-ol |
InChI |
InChI=1S/C12H13NO/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13-12/h3-8,14H,1-2H3 |
Clave InChI |
YQNSLMLGGGCLFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2C=C1O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















